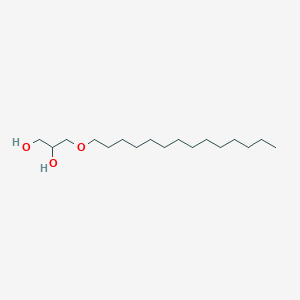

Myristyl glyceryl ether

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1561-06-4 |

|---|---|

Molekularformel |

C17H36O3 |

Molekulargewicht |

288.5 g/mol |

IUPAC-Name |

3-tetradecoxypropane-1,2-diol |

InChI |

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3 |

InChI-Schlüssel |

JSSKAZULTFHXBH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC(CO)O |

Kanonische SMILES |

CCCCCCCCCCCCCCOCC(CO)O |

Andere CAS-Nummern |

1561-06-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-O-tetradecylglycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-O-tetradecylglycerol, a monoalkylglycerol of significant interest in biomedical research due to its role as a metabolic precursor of ether lipids and its potential therapeutic applications.[1][2][3] This document details established synthetic protocols, analytical characterization methods, and the biological context of this molecule.

Synthesis of 1-O-tetradecylglycerol

The most common and efficient method for the synthesis of 1-O-tetradecylglycerol is a two-step process involving the Williamson ether synthesis followed by deprotection.[4] This method utilizes commercially available starting materials and provides good yields.

Experimental Protocol: Williamson Ether Synthesis and Deprotection

This protocol is adapted from established procedures for the synthesis of 1-O-alkylglycerols.[4][5]

Step 1: Synthesis of 1-O-tetradecyl-2,3-O-isopropylideneglycerol (Protected Intermediate)

-

Materials:

-

(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromotetradecane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add solketal (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add 1-bromotetradecane (1.1 eq.) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-O-tetradecyl-2,3-O-isopropylideneglycerol as a colorless oil.

-

Step 2: Deprotection to 1-O-tetradecylglycerol

-

Materials:

-

1-O-tetradecyl-2,3-O-isopropylideneglycerol

-

Hydrochloric acid (HCl), 2N solution

-

Methanol

-

-

Procedure:

-

Dissolve the protected intermediate (1.0 eq.) in methanol.

-

Add 2N HCl (catalytic amount) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 1-O-tetradecylglycerol as a white solid.

-

| Reaction Step | Reactants | Key Conditions | Typical Yield |

| Step 1: Etherification | Solketal, Sodium Hydride, 1-Bromotetradecane | Anhydrous DMF, 0 °C to RT, N₂ atmosphere | 80-90% |

| Step 2: Deprotection | 1-O-tetradecyl-2,3-O-isopropylideneglycerol, HCl | Methanol, Room Temperature | >90% |

Characterization of 1-O-tetradecylglycerol

The structural confirmation and purity assessment of synthesized 1-O-tetradecylglycerol are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-O-tetradecylglycerol.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the different types of protons and their connectivity in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration |

| -CH₃ (tetradecyl chain) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₁- (tetradecyl chain) | ~1.26 | Multiplet | 22H |

| -O-CH₂-CH₂- (tetradecyl chain) | ~1.57 | Quintet | 2H |

| Glycerol -CH(OH)- | ~3.85 | Multiplet | 1H |

| Glycerol -CH₂-OH | ~3.65-3.75 | Multiplet | 2H |

| Glycerol -CH₂-O- (ether link) | ~3.45-3.55 | Multiplet | 2H |

| -O-CH₂- (ether link) | ~3.42 | Triplet | 2H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (CDCl₃) |

| -CH₃ (tetradecyl chain) | ~14.1 |

| -(CH₂)₁₂- (tetradecyl chain) | ~22.7-31.9 |

| -O-CH₂- (ether link) | ~71.8 |

| Glycerol -CH₂-O- (ether link) | ~70.5 |

| Glycerol -CH(OH)- | ~72.5 |

| Glycerol -CH₂-OH | ~64.3 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For GC-MS analysis, 1-O-tetradecylglycerol is often derivatized to increase its volatility, for example, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers or acetyl esters.[4][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) of the di-TMS derivative:

| Fragment Ion (m/z) | Interpretation |

| [M]⁺ | Molecular ion |

| [M-15]⁺ | Loss of a methyl group from a TMS group |

| 205 | [CH₂(OTMS)CH(OTMS)]⁺ fragment |

| 103 | [CH₂(OTMS)]⁺ fragment |

Electrospray Ionization-Mass Spectrometry (ESI-MS):

| Ion (m/z) | Interpretation |

| [M+Na]⁺ | Sodium adduct of 1-O-tetradecylglycerol |

| [M+H]⁺ | Protonated molecule |

Biological Significance and Signaling Pathways

1-O-alkylglycerols, including 1-O-tetradecylglycerol, are important intermediates in the biosynthesis of ether phospholipids, which are integral components of cell membranes and are involved in various signaling pathways.[1][2][8] One of the most well-studied signaling ether lipids is Platelet-Activating Factor (PAF), a potent inflammatory mediator. 1-O-alkylglycerols serve as precursors for the synthesis of PAF.

Furthermore, ether lipids and their metabolites can influence the activity of key signaling enzymes such as Protein Kinase C (PKC) and Phospholipase C (PLC).[9] Alterations in the metabolism of ether lipids have been implicated in various diseases, including cancer and neurodegenerative disorders.[3]

Caption: Simplified signaling pathway involving 1-O-tetradecylglycerol derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-O-tetradecylglycerol.

References

- 1. Ether lipid - Wikipedia [en.wikipedia.org]

- 2. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity [mdpi.com]

- 8. Lipid signaling - Wikipedia [en.wikipedia.org]

- 9. Potential role for triglycerides in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of C14 Glyceryl Ether (1-O-Tetradecylglycerol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C14 Glyceryl Ether, scientifically known as 1-O-tetradecyl-sn-glycerol or myristyl glyceryl ether, is a member of the ether lipid class of molecules. These lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that imparts distinct physicochemical and biological properties compared to the more common ester-linked glycerolipids. Ether lipids are integral components of cell membranes and are precursors to potent signaling molecules, such as platelet-activating factor (PAF). This technical guide provides a comprehensive overview of the known physical and chemical properties of C14 glyceryl ether, details relevant experimental protocols for its synthesis and analysis, and illustrates its role in critical biological signaling pathways.

Physical Properties

Table 1: Computed Physical and Chemical Properties of 1-O-Tetradecyl-sn-glycerol [1]

| Property | Value | Source |

| Molecular Formula | C17H36O3 | PubChem |

| Molecular Weight | 288.5 g/mol | PubChem |

| XLogP3 | 5.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Exact Mass | 288.26644501 Da | PubChem |

| Polar Surface Area | 49.7 Ų | PubChem |

| Water Solubility | 0.00728 mg/mL | ALOGPS |

Chemical Properties and Reactivity

The chemical nature of C14 glyceryl ether is defined by its stable ether linkage and the two free hydroxyl groups on the glycerol backbone.

-

Ether Linkage: The ether bond at the sn-1 position is chemically robust and resistant to cleavage by many lipases that readily hydrolyze ester bonds. This stability contributes to the persistence of ether lipids in biological systems.

-

Hydroxyl Groups: The hydroxyl groups at the sn-2 and sn-3 positions are available for further chemical modifications, such as acylation (esterification) with fatty acids. This reactivity is central to its role as a precursor in the biosynthesis of more complex ether lipids and signaling molecules.[2]

-

Reactivity: As a diol, 1-O-tetradecylglycerol can undergo reactions typical of alcohols, including oxidation, and further etherification.

Experimental Protocols

Synthesis of 1-O-Alkyl-sn-glycerols

A general method for the synthesis of long-chain 1-O-alkyl-sn-glycerols involves the alkylation of a protected glycerol derivative to ensure regioselectivity.

Protocol: Alkylation of a Protected Glycerol Precursor

-

Protection of Glycerol: A common starting material is (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (a protected form of sn-glycerol). The two adjacent hydroxyl groups are protected as an acetonide.

-

Alkylation: The free primary hydroxyl group of the protected glycerol is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).

-

Addition of Alkyl Halide: 1-Bromotetradecane (myristyl bromide) is added to the reaction mixture. The alkoxide displaces the bromide in an SN2 reaction to form the ether linkage.

-

Deprotection: The acetonide protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or a resin-bound acid catalyst) to yield 1-O-tetradecyl-sn-glycerol.

-

Purification: The final product is purified by column chromatography on silica gel.

Analytical Methods for Ether Lipids

The analysis of ether lipids often requires specialized chromatographic techniques to separate them from the more abundant diacyl glycerolipids and to distinguish between different classes of ether lipids.[3][4]

Protocol: Thin-Layer Chromatography (TLC) for the Separation of Ether Lipids

-

Stationary Phase: Silica gel plates are used as the stationary phase. For improved separation of isomeric glyceryl ethers, the silica gel can be impregnated with boric acid or sodium arsenite.

-

Mobile Phase: A non-polar solvent system, such as hexane:diethyl ether (e.g., 90:10 v/v), is typically used for the separation of neutral lipids. The polarity can be adjusted to optimize the separation.

-

Sample Application: The lipid extract is dissolved in a volatile solvent (e.g., chloroform) and applied as a small spot onto the TLC plate.

-

Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.

-

Visualization: The separated lipid spots can be visualized by staining with iodine vapor, charring with a sulfuric acid solution and heat, or by using a fluorescent indicator in the silica gel and viewing under UV light. The retention factor (Rf) values are compared to those of authentic standards for identification.

Biological Role and Signaling Pathways

C14 glyceryl ether is a key intermediate in the biosynthesis of a variety of ether lipids, which play crucial structural and signaling roles in cells.[5][6][7] Ether lipids are important constituents of cellular membranes, particularly in nervous tissue and the heart, where they are thought to contribute to membrane stability and fluidity.[5][8] Furthermore, they are precursors to the potent signaling molecule, Platelet-Activating Factor (PAF).[2][9][10]

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-step enzymatic process that begins in the peroxisomes and is completed in the endoplasmic reticulum. 1-O-tetradecylglycerol can enter this pathway as an intermediate.

Caption: Biosynthesis of ether lipids and Platelet-Activating Factor (PAF).

Platelet-Activating Factor (PAF) Signaling Pathway

1-O-tetradecylglycerol is a precursor to PAF. PAF is a potent lipid mediator that exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells. This binding initiates a cascade of intracellular signaling events.

Caption: Simplified Platelet-Activating Factor (PAF) signaling pathway.

Conclusion

C14 glyceryl ether is a fundamentally important molecule in the field of lipid research. Its stable ether linkage and capacity for further modification make it a key building block for a diverse range of biologically active lipids. While comprehensive experimental data on all its physical properties remain to be fully elucidated, its central role in the biosynthesis of ether lipids and as a precursor to the potent inflammatory mediator, platelet-activating factor, underscores its significance in cellular physiology and pathology. Further research into the specific physical properties of 1-O-tetradecylglycerol and other long-chain alkylglycerols will provide a more complete understanding of their behavior in biological membranes and their potential as therapeutic agents or targets.

References

- 1. 1-o-Tetradecyl-sn-glycerol | C17H36O3 | CID 12896846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-o-Tetradecyl-sn-glycerol | 82873-41-4 | Benchchem [benchchem.com]

- 3. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ether lipid - Wikipedia [en.wikipedia.org]

- 7. alkylglycerols.org [alkylglycerols.org]

- 8. Structural and functional roles of ether lipids [journal.hep.com.cn]

- 9. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 10. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile of Myristyl Glyceryl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Myristyl glyceryl ether (also known as 1-O-tetradecylglycerol) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a standardized experimental protocol for determining precise solubility in-house.

Introduction to this compound

This compound is a non-ionic surfactant with a variety of applications in the cosmetic, pharmaceutical, and industrial sectors. Its amphiphilic nature, stemming from a hydrophilic glycerol head and a lipophilic myristyl tail, dictates its solubility in different media. Understanding its solubility in organic solvents is crucial for formulation development, chemical synthesis, and purification processes.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C17H36O3 | --INVALID-LINK-- |

| Molecular Weight | 288.5 g/mol | --INVALID-LINK-- |

| Water Solubility (Predicted) | 0.00728 mg/mL | --INVALID-LINK-- |

| logP (Predicted) | 5.12 | --INVALID-LINK-- |

Synonyms: 1-O-tetradecylglycerol, 3-tetradecoxypropane-1,2-diol, Glycerol 1-tetradecyl ether.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature and patent data. It is important to note that "soluble" in this context implies that the compound is likely to dissolve to a functional extent for common applications, but does not specify the exact concentration.

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Water | Protic | Insoluble | --INVALID-LINK-- |

| Ethanol | Protic | Soluble (in formulations) | --INVALID-LINK-- |

| Acetone | Aprotic | Soluble (in formulations) | --INVALID-LINK-- |

| Chloroform | Aprotic | Soluble (in formulations) | --INVALID-LINK-- |

| Tetrahydrofuran | Amphipathic | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Dioxane | Amphipathic | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Ethylene glycol dimethyl ether | Amphipathic | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Hexane | Hydrocarbon | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Heptane | Hydrocarbon | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Cyclohexane | Hydrocarbon | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Toluene | Aromatic Hydrocarbon | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

| Xylene | Aromatic Hydrocarbon | Likely Soluble (synthesis solvent) | --INVALID-LINK-- |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the transferred solution. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V × D) / W × 100

Where:

-

C = Concentration of the diluted sample (g/mL)

-

V = Volume of the volumetric flask (mL)

-

D = Dilution factor

-

W = Weight of the supernatant withdrawn (g)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Myristyl Glyceryl Ether: A Comprehensive Technical Guide for Non-Ionic Emulsification in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether, a non-ionic surfactant, is gaining attention in the pharmaceutical sciences for its potential as a versatile emulsifier in various drug delivery systems. Its amphiphilic nature, stemming from a hydrophilic glycerol head and a lipophilic myristyl (C14) tail, allows for the stabilization of oil-in-water (O/W) and water-in-oil (W/O) emulsions. This technical guide provides an in-depth overview of the core physicochemical properties, experimental applications, and potential mechanisms of action of this compound in the context of pharmaceutical research and development.

Physicochemical Properties

The emulsifying capacity and in-vivo performance of this compound are dictated by its physicochemical characteristics. While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from the broader class of alkyl glyceryl ethers.[1]

Table 1: Physicochemical Properties of this compound and Related Alkyl Glyceryl Ethers

| Property | Value/Range | Remarks |

| IUPAC Name | 3-(tetradecyloxy)propane-1,2-diol | [2] |

| CAS Number | 1561-06-4 | [2] |

| Molecular Formula | C₁₇H₃₆O₃ | [2] |

| Molecular Weight | 288.5 g/mol | [2] |

| Appearance | Solid at room temperature (general for alkyl glyceryl ethers) | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents | Increased chain length leads to greater hydrophobicity.[1] |

| Hydrophile-Lipophile Balance (HLB) | Estimated: 8-12 | This is an estimated range. The HLB system is a guide for selecting emulsifiers, with values of 8-18 being suitable for O/W emulsions.[3] The exact value depends on the specific synthesis and purity. |

| Critical Micelle Concentration (CMC) | Not experimentally determined. Expected to be in the micromolar to low millimolar range. | The CMC for non-ionic surfactants is influenced by the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup. For polyoxyethylene alkyl ethers (a class of non-ionic surfactants), CMCs can range from 10⁻⁶ to 10⁻² M.[4] |

Experimental Protocols

The following section outlines a general methodology for the preparation and characterization of an oil-in-water (O/W) emulsion using this compound. This protocol is based on established methods for formulating emulsions with similar non-ionic surfactants.

Materials and Equipment

-

This compound

-

Oil phase (e.g., isopropyl myristate, medium-chain triglycerides)

-

Aqueous phase (e.g., purified water, buffer solution)

-

Active Pharmaceutical Ingredient (API)

-

Homogenizer (e.g., high-shear mixer, microfluidizer)

-

Magnetic stirrer and hot plate

-

Particle size analyzer

-

Microscope

-

Viscometer

-

pH meter

Emulsion Preparation Workflow

The following diagram illustrates a typical workflow for the preparation of an O/W emulsion stabilized by this compound.

Caption: O/W Emulsion Preparation Workflow.

Detailed Methodology

-

Phase Preparation:

-

Oil Phase: Dissolve the desired amount of the active pharmaceutical ingredient (API) in the oil phase. Add this compound to the oil phase. Heat the mixture to 70-80°C with gentle stirring until all components are fully dissolved and homogenous.

-

Aqueous Phase: Heat the aqueous phase to 70-80°C.

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while stirring with a magnetic stirrer.

-

Subject the coarse emulsion to high-shear homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size. For smaller and more uniform droplets, a microfluidizer can be used.

-

-

Cooling and Characterization:

-

Allow the emulsion to cool to room temperature with gentle stirring.

-

Droplet Size and Morphology: Analyze the droplet size distribution using a particle size analyzer. Observe the emulsion morphology using an optical microscope.

-

Viscosity: Measure the viscosity of the final emulsion using a viscometer.

-

pH: Determine the pH of the emulsion.

-

Stability: Assess the physical stability of the emulsion by observing for any phase separation, creaming, or coalescence over a defined period at different storage conditions (e.g., room temperature, 4°C, 40°C).

-

Mechanism of Action in Drug Delivery

This compound's role in drug delivery extends beyond simple emulsification. It can also act as a penetration enhancer, particularly in transdermal drug delivery systems.[5] The proposed mechanisms involve its interaction with the stratum corneum, the outermost layer of the skin.

Conceptual Pathway for Skin Penetration Enhancement

The following diagram illustrates the conceptual mechanism by which this compound may enhance the penetration of an API through the stratum corneum.

Caption: Skin Penetration Enhancement Mechanism.

Surfactants can enhance skin permeation through several mechanisms, including:

-

Disruption of the Stratum Corneum: The lipophilic tail of this compound can insert into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure.[6]

-

Increased Fluidity: This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for the drug to diffuse through.

-

Solubilization of Lipids: this compound may also solubilize some of the intercellular lipids, further compromising the barrier function of the stratum corneum.[5]

Applications in Drug Delivery

The properties of this compound make it a suitable candidate for various pharmaceutical formulations:

-

Topical and Transdermal Delivery: Its potential as a penetration enhancer makes it valuable for delivering APIs through the skin to treat local conditions or for systemic absorption.[7]

-

Oral Formulations: As a non-ionic emulsifier, it can be used to formulate self-emulsifying drug delivery systems (SEDDS) or microemulsions to improve the oral bioavailability of poorly water-soluble drugs.[8]

-

Parenteral Emulsions: Its biocompatibility, though needing thorough investigation, could allow for its use in intravenous lipid emulsions for drug targeting and controlled release.

Safety and Toxicology

Alkyl glyceryl ethers, as a class, are generally considered to have low toxicity.[1] However, for any new excipient, a comprehensive safety assessment is crucial. Key considerations include:

-

Skin Irritation and Sensitization: For topical applications, the potential for skin irritation and allergic contact dermatitis must be evaluated.

-

Hemocompatibility: For parenteral formulations, the hemolytic potential and interaction with blood components need to be thoroughly assessed.

-

Cytotoxicity: In vitro cytotoxicity studies using relevant cell lines are necessary to determine its safety at the cellular level.

Conclusion

This compound presents a promising, yet underexplored, non-ionic emulsifier for pharmaceutical applications. Its amphiphilic character and potential as a skin penetration enhancer make it a candidate for a range of drug delivery systems. Further research is warranted to establish its specific physicochemical parameters, such as HLB and CMC, and to conduct comprehensive studies on its efficacy and safety in various drug formulations. This will enable its full potential to be realized in the development of novel and effective therapeutic products.

References

- 1. cir-safety.org [cir-safety.org]

- 2. 3-(Tetradecyloxy)-1,2-propanediol | C17H36O3 | CID 64674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 4. [2412.03549] Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory [arxiv.org]

- 5. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsirjournal.com [jsirjournal.com]

Spectroscopic Analysis of Myristyl Glyceryl Ether: An In-depth Technical Guide

Introduction

Myristyl Glyceryl Ether, also known as 1-O-tetradecyl-sn-glycerol, is a monoalkyl glyceryl ether with the chemical formula C₁₇H₃₆O₃.[1] It finds applications in the cosmetics industry, primarily as a skin-conditioning agent.[2] A thorough understanding of its molecular structure is crucial for quality control, formulation development, and safety assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to elucidate its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the myristyl chain and the glycerol backbone. The protons on the carbon adjacent to the ether oxygen are deshielded and appear at a lower field (higher ppm value) compared to the other methylene protons of the alkyl chain.[3]

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) Hz (approx.) |

| -CH₃ (Myristyl chain) | 0.88 | Triplet | 6.8 |

| -(CH₂)₁₁- (Myristyl chain) | 1.25 | Multiplet | - |

| -CH₂-CH₂-O- (Myristyl chain) | 1.55 | Multiplet | - |

| -CH₂-O- (Myristyl chain) | 3.42 | Triplet | 6.6 |

| -O-CH₂-CH(OH)- (Glycerol) | 3.45 - 3.55 | Multiplet | - |

| -CH(OH)-CH₂OH (Glycerol) | 3.60 - 3.70 | Multiplet | - |

| -CH(OH)- (Glycerol) | 3.80 - 3.90 | Multiplet | - |

| -OH (Glycerol) | Broad Singlet | - | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms attached to the ether and hydroxyl groups are shifted downfield. Ether carbon atoms typically absorb in the 50 to 80 δ range.[3]

| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |

| -CH₃ (Myristyl chain) | 14.1 |

| -(CH₂)₁₁- (Myristyl chain) | 22.7 - 31.9 |

| -CH₂-CH₂-O- (Myristyl chain) | 26.1 |

| -CH₂-O- (Myristyl chain) | 71.8 |

| -O-CH₂-CH(OH)- (Glycerol) | 70.5 |

| -CH(OH)-CH₂OH (Glycerol) | 64.2 |

| -CH(OH)- (Glycerol) | 72.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to O-H stretching, C-H stretching, and C-O stretching.[3]

| Vibrational Mode | Frequency (cm⁻¹) (approx.) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| C-O Stretch (Secondary Alcohol) | ~1100 | Strong |

| O-H Bend | 1350 - 1480 | Medium |

| CH₂ Bend | ~1465 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular ion peak for this compound (C₁₇H₃₆O₃) is expected at m/z 288.5.[1] The fragmentation of ethers is often initiated by cleavage of the C-C bond adjacent (alpha) to the oxygen atom.

| Fragment (m/z) | Possible Structure / Loss |

| 288.5 | [M]⁺ (Molecular Ion) |

| 271 | [M - OH]⁺ |

| 257 | [M - CH₂OH]⁺ |

| 101 | [CH₂(OH)CH(OH)CH₂]⁺ |

| 75 | [CH₂(OH)CH=OH]⁺ |

| 45 | [CH₂=OH]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same instrument, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

FT-IR Spectrum Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

If derivatization is required to improve volatility and thermal stability, the hydroxyl groups can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

-

A gas chromatograph equipped with a mass selective detector is used.

-

Inject 1 µL of the prepared sample into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

The oven temperature program can start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is recorded over a mass range of m/z 40-500.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Myristyl Glyceryl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis in Cosmetics

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the cosmetics industry, TGA is instrumental in determining the thermal stability of raw materials and finished products.[2][3] For an ingredient like Myristyl glyceryl ether, TGA can provide critical data on its decomposition temperature, moisture content, and the presence of any volatile impurities, all of which are essential parameters for ensuring product safety, efficacy, and shelf-life.[4]

Experimental Protocol: TGA of this compound

The following is a detailed experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on established methodologies for the thermal analysis of cosmetic ingredients and similar organic compounds.[1][5]

1. Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Standard aluminum or ceramic sample pans.

-

A source of high-purity nitrogen gas for creating an inert atmosphere.

-

A source of dry air or oxygen for studying oxidative stability.

2. Sample Preparation:

-

Ensure the this compound sample is homogeneous. If it is a solid, a representative sample of 5-10 mg should be accurately weighed directly into the TGA sample pan.

-

For comparative studies, ensure consistent sample mass across all experiments.

3. TGA Instrument Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is standard for initial screening of thermal stability.

-

-

Atmosphere:

-

For assessing thermal decomposition, use an inert atmosphere of nitrogen with a purge rate of 50 mL/min.

-

To evaluate oxidative stability, a separate run should be conducted using an atmosphere of dry air or a nitrogen/oxygen mixture with the same purge rate.

-

-

Data Collection:

-

Record the sample mass (in %) as a function of temperature (°C).

-

Record the first derivative of the mass loss curve (DTG), which shows the rate of mass loss.

-

4. Data Analysis:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment. For many organic compounds, this will be close to zero.

-

Mass Loss Steps: Identify distinct steps in the TGA curve, which may correspond to the loss of moisture, residual solvents, or different stages of decomposition.

Representative TGA Data

Due to the absence of specific TGA data for this compound in the public domain, the following table summarizes representative data that could be expected based on the analysis of similar long-chain ethers, lipids, and cosmetic emollients.[5][6]

| Parameter | Representative Value (Nitrogen Atmosphere) | Representative Value (Air Atmosphere) | Description |

| Tonset (°C) | 220 - 250 | 200 - 230 | The temperature at which thermal degradation begins. The lower onset in air suggests oxidative degradation. |

| Tpeak (°C) | 280 - 320 | 270 - 300 | The temperature of the maximum rate of decomposition. |

| Mass Loss at 400°C (%) | > 95% | > 95% | Indicates near-complete decomposition at this temperature. |

| Residual Mass at 600°C (%) | < 2% | < 1% | Minimal residue suggests a clean decomposition process. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of a cosmetic ingredient like this compound.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of cosmetic ingredients like this compound. While specific data for this compound is not widely published, the experimental protocol and representative data presented in this guide provide a solid foundation for its analysis. By following a systematic TGA workflow, researchers and formulation scientists can obtain valuable insights into the thermal stability of this compound, ensuring the development of safe, stable, and effective cosmetic and pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Myristyl Glyceryl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether, also known as 1-O-tetradecylglycerol, is a monoalkyl glycerol ether with a C14 alkyl chain. Alkyl glyceryl ethers are a class of ether lipids that are of significant interest in the pharmaceutical and cosmetic industries due to their unique chemical properties and biological activities. They are found in various natural sources, including shark liver oil, and have been investigated for their potential as anticancer agents, immune modulators, and drug delivery vehicles. The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers, and it provides a reliable route for the synthesis of this compound in the laboratory.

This document provides a detailed protocol for the synthesis of this compound via a two-step Williamson ether synthesis, involving the protection of glycerol as solketal (isopropylidene glycerol) to ensure mono-alkylation, followed by deprotection to yield the desired product.

Principle of the Synthesis

The Williamson ether synthesis of this compound is performed in two main stages to ensure the selective formation of the mono-ether and avoid the production of di- and tri-substituted glycerol ethers.

-

Protection of Glycerol: Glycerol is first reacted with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal or isopropylidene glycerol. This step protects the 1,2-diol of glycerol, leaving the primary hydroxyl group at the 3-position available for alkylation.

-

Williamson Ether Synthesis: The protected solketal is then deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide subsequently reacts with myristyl bromide (1-bromotetradecane) in an SN2 reaction to form the protected this compound intermediate.

-

Deprotection: Finally, the isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound (3-(tetradecyloxy)propane-1,2-diol).

Experimental Protocols

Part 1: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

Materials:

-

Glycerol (anhydrous)

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure solketal as a colorless liquid.

Part 2: Synthesis of (±)-2,2-Dimethyl-4-((tetradecyloxy)methyl)-1,3-dioxolane

Materials:

-

(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromotetradecane (Myristyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of solketal (1.0 eq) in anhydrous DMF to the NaH suspension dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Slowly add 1-bromotetradecane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the protected this compound.

Part 3: Synthesis of 3-(Tetradecyloxy)propane-1,2-diol (this compound)

Materials:

-

(±)-2,2-Dimethyl-4-((tetradecyloxy)methyl)-1,3-dioxolane

-

Methanol

-

Hydrochloric acid (HCl, 1 M aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the purified protected this compound (1.0 eq) in methanol.

-

Add 1 M aqueous hydrochloric acid (e.g., 10 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound as a white solid.

Data Presentation

Table 1: Reagent Properties and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (eq) |

| Part 1: Solketal Synthesis | |||

| Glycerol | 92.09 | 1.261 | 1.0 |

| Acetone | 58.08 | 0.791 | 5.0 |

| p-TSA | 190.22 | - | 0.02 |

| Part 2: Etherification | |||

| Solketal | 132.16 | 1.064 | 1.0 |

| Sodium Hydride (60%) | 40.00 | - | 1.2 |

| 1-Bromotetradecane | 277.28 | 1.019 | 1.1 |

| Part 3: Deprotection | |||

| Protected Ether | 328.54 | - | 1.0 |

| Hydrochloric Acid (1M) | 36.46 | ~1.0 | Catalytic |

Table 2: Product Information and Expected Yield

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield (%) | Appearance |

| Solketal | 132.16 | Based on Glycerol | 80-90% | Colorless Liquid |

| Protected Ether | 328.54 | Based on Solketal | 70-85% | Colorless Oil |

| This compound | 288.47 | Based on Protected Ether | >90% | White Solid |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 3.85-3.95 (m, 1H, -CH(OH)-), 3.65-3.75 (m, 1H, -CH₂OH), 3.55-3.65 (m, 1H, -CH₂OH), 3.45-3.55 (m, 2H, -O-CH₂-CH(OH)-), 3.40 (t, 2H, -O-CH₂-(CH₂)₁₂-), 2.5-3.0 (br s, 2H, -OH), 1.50-1.60 (m, 2H, -O-CH₂-CH₂-), 1.20-1.40 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 72.5 (-O-CH₂-CH(OH)-), 71.9 (-O-CH₂-(CH₂)₁₂-), 70.8 (-CH(OH)-), 64.4 (-CH₂OH), 31.9, 29.7, 29.6, 29.4, 29.3, 26.1, 22.7 (Alkyl Chain CH₂), 14.1 (-CH₃) |

| IR (KBr, cm⁻¹) | 3300-3400 (O-H stretch, broad), 2920, 2850 (C-H stretch), 1120 (C-O-C stretch) |

| Mass Spec (ESI+) | m/z 311.2 [M+Na]⁺ |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: Laboratory Synthesis of 1-O-tetradecylglycerol

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-O-tetradecylglycerol, a monoalkylglycerol ether lipid. Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These molecules are not only structural components of cell membranes but are also implicated in various cell signaling pathways, including immune responses and anti-tumor activities.[1][2][3][4] This protocol outlines a reliable two-step synthetic route starting from the commercially available chiral building block, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal. The synthesis involves the etherification of (S)-solketal with 1-bromotetradecane, followed by the acidic removal of the isopropylidene protecting group. This method is suitable for researchers in lipid chemistry, drug development, and cell biology requiring high-purity 1-O-tetradecylglycerol for their studies.

Chemical Principles and Strategy

The synthesis of 1-O-tetradecylglycerol is achieved through a straightforward and efficient two-step process. The overall strategy relies on the use of a protecting group to ensure regioselective alkylation at the primary hydroxyl group of glycerol.

-

Protection: The synthesis begins with (S)-1,2-isopropylideneglycerol ((S)-solketal), a derivative of glycerol where the adjacent hydroxyl groups at positions sn-2 and sn-3 are protected as a stable cyclic acetal.[5] This protection leaves the primary hydroxyl group at sn-1 available for reaction.

-

Etherification (Williamson Ether Synthesis): The free primary alcohol of solketal is deprotonated using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, 1-bromotetradecane, to form the ether bond. This classic method is a variation of the Williamson ether synthesis.[5]

-

Deprotection: The final step involves the hydrolytic cleavage of the isopropylidene (acetal) protecting group under mild acidic conditions. This regenerates the diol functionality at the sn-2 and sn-3 positions, yielding the target molecule, 1-O-tetradecylglycerol.

Experimental Protocols

This section details the step-by-step procedures for the synthesis and purification of 1-O-tetradecylglycerol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |

| (S)-(+)-1,2-Isopropylideneglycerol ((S)-solketal) | C₆H₁₂O₃ | 132.16 | Sigma-Aldrich | ≥98% |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | NaH | 24.00 | Sigma-Aldrich | 60% |

| 1-Bromotetradecane | C₁₄H₂₉Br | 277.28 | Alfa Aesar | 98% |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | 99.8% |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | Fisher Chemical | 37% |

| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | J.T. Baker | ≥99% |

| Ethyl Acetate (EtOAc), ACS Grade | C₄H₈O₂ | 88.11 | VWR | ≥99.5% |

| Hexane, ACS Grade | C₆H₁₄ | 86.18 | VWR | ≥98.5% |

| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | EMD | ≥99.5% |

| Silica Gel, column chromatography grade | SiO₂ | 60.08 | Sorbent Tech. | 60 Å, 230-400 mesh |

Step 1: Synthesis of (S)-1-O-tetradecyl-2,3-isopropylideneglycerol

Procedure:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g, 30.0 mmol, 1.5 eq) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

-

Add 50 mL of anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.

-

Dissolve (S)-solketal (2.64 g, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.

-

Add 1-bromotetradecane (6.10 g, 22.0 mmol, 1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 8:2).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of 10 mL of cold water.

-

Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of (S)-1-O-tetradecylglycerol

Procedure:

-

Dissolve the crude (S)-1-O-tetradecyl-2,3-isopropylideneglycerol from Step 1 in 50 mL of methanol in a 250 mL round-bottom flask.

-

Add 10 mL of 2M hydrochloric acid (HCl).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Neutralize the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 1-O-tetradecylglycerol.

Step 3: Purification

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product from Step 2 in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column and elute using a gradient solvent system, starting with Hexane/Ethyl Acetate (9:1) and gradually increasing the polarity to Hexane/Ethyl Acetate (1:1).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-O-tetradecylglycerol as a white solid.

Data Presentation

Reaction Parameters and Expected Yields

| Step | Reaction | Molar Ratio (Solketal:Base:Alkyl Halide) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Etherification | 1 : 1.5 : 1.1 | 60 | 12-16 | 85 - 95% |

| 2 | Deprotection | - | Room Temp. | 4-6 | 90 - 98% |

| Overall | - | - | - | - | 75 - 90% |

Physicochemical Properties of 1-O-tetradecylglycerol

| Property | Value |

| IUPAC Name | (S)-3-(tetradecyloxy)propane-1,2-diol |

| Molecular Formula | C₁₇H₃₆O₃ |

| Molecular Weight | 288.47 g/mol |

| Appearance | White waxy solid |

| Melting Point | 63-65 °C |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 1-O-tetradecylglycerol.

Conceptual Role of Ether Lipids in Cell Signaling

Ether lipids, such as 1-O-tetradecylglycerol, serve as precursors for more complex signaling molecules. After synthesis, they can be further modified (e.g., acylated or phosphorylated) to generate bioactive lipids that modulate key cellular processes by interacting with specific receptors or enzymes.[1][6]

Caption: Role of alkylglycerols as precursors in signaling pathways.

References

- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: High-Purity Myristyl Glyceryl Ether via Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Myristyl glyceryl ether (1-O-tetradecylglycerol), a monoalkyl glycerol ether of interest in pharmaceutical and cosmetic research, using silica gel flash column chromatography. The described methodology allows for the efficient removal of impurities, such as unreacted starting materials and di- or tri-substituted glycerol byproducts, yielding the target compound with high purity. This document outlines the necessary materials, equipment, and a step-by-step procedure, including recommendations for solvent gradient optimization.

Introduction

This compound is a lipid belonging to the class of glyceryl ethers, which are characterized by an alkyl chain attached to a glycerol backbone via an ether linkage. These compounds are of significant interest due to their diverse biological activities and potential as drug delivery vehicles. The synthesis of this compound can result in a mixture of mono-, di-, and tri-substituted products, as well as unreacted myristyl alcohol and glycerol derivatives. Therefore, a robust purification method is crucial to isolate the desired mono-substituted product with high purity for subsequent in vitro and in vivo studies. Flash column chromatography on silica gel is a widely used, efficient, and scalable technique for the purification of moderately polar organic compounds like this compound.

Experimental Protocol

This protocol is a representative method for the purification of this compound on a multi-gram scale. The parameters may be adjusted based on the specific impurity profile of the crude product and the scale of the purification.

Materials and Equipment

-

Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size)

-

Mobile Phase Solvents:

-

Solvent A: n-Hexane (or petroleum ether)

-

Solvent B: Ethyl acetate

-

-

Crude Sample: this compound (crude reaction mixture)

-

Glassware: Chromatography column, separatory funnel (for gradient elution), collection tubes/flasks, round-bottom flasks

-

Equipment: Flash chromatography system (optional, can be performed manually), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, TLC developing chamber, fume hood.

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.

-

Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

Column Packing (Wet Method)

-

Secure a glass chromatography column vertically in a fume hood.

-

Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Once the silica gel has settled, add a thin protective layer of sand on top of the silica bed.

-

Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

Chromatographic Purification

-

Carefully load the prepared sample onto the top of the silica gel column.

-

Begin elution with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Collect fractions in appropriately sized test tubes or flasks.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in the table below.

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. A common TLC stain for visualizing lipids is a potassium permanganate solution.

-

Combine the fractions containing the pure this compound, as determined by TLC analysis.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following tables provide a representative elution gradient and expected results for the purification of this compound.

Table 1: Representative Gradient Elution Profile

| Step | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Column Volumes (CV) | Purpose |

| 1 | 95% | 5% | 2 | Elution of non-polar impurities |

| 2 | 90% | 10% | 3 | Elution of less polar byproducts |

| 3 | 80% | 20% | 5 | Elution of this compound |

| 4 | 70% | 30% | 3 | Continued elution of the product |

| 5 | 50% | 50% | 2 | Elution of more polar impurities |

Table 2: Expected Purification Performance

| Parameter | Value | Notes |

| Crude Purity | ~60-70% | Varies depending on the synthesis reaction. |

| Final Purity | >98% | As determined by GC-MS or NMR analysis. |

| Typical Yield | 80-90% | Based on the amount of this compound in the crude mixture. |

| Rf of Product | ~0.3 | In 80:20 Hexane:Ethyl Acetate on a silica TLC plate. |

| Stationary Phase | Silica Gel | 230-400 mesh. |

| Sample Loading | 1-5% (w/w) | Grams of crude product per gram of silica gel. |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Caption: A flowchart illustrating the major stages of this compound purification.

Conclusion

The described flash column chromatography protocol provides a reliable and efficient method for obtaining high-purity this compound. The use of a gradient elution with a hexane and ethyl acetate solvent system on a silica gel stationary phase allows for the effective separation of the desired monoalkyl glycerol ether from common reaction impurities. This purification is a critical step for ensuring the quality and reliability of the compound for its intended applications in research and development.

Application Notes and Protocols for Myristyl Glyceryl Ether in Nanoparticle Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl glyceryl ether is a glyceryl ether that, due to its amphiphilic nature, holds potential as a stabilizer in nanoparticle formulations, particularly in lipid-based systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its structure, comprising a hydrophilic glycerol head and a lipophilic myristyl tail, allows it to partition at the oil-water interface, reducing interfacial tension and preventing particle aggregation. These application notes provide an overview of the potential use of this compound in nanoparticle stabilization, drawing upon established principles of lipid nanoparticle formulation. While specific data for this compound is limited, the following protocols are based on methodologies used for structurally similar lipids like glyceryl monostearate and general principles of SLN and NLC preparation.

Principle of Stabilization

This compound can contribute to the stability of nanoparticles through steric hindrance. The hydrophilic glycerol moieties would orient towards the aqueous phase, creating a hydrated layer around the nanoparticle surface. This layer physically prevents close contact between individual nanoparticles, thereby inhibiting aggregation and maintaining a stable dispersion.

Experimental Protocols

The following are generalized protocols for the preparation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) where this compound could potentially be used as a solid lipid or co-surfactant. Researchers should optimize these protocols for their specific drug and application.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (Hot Homogenization Technique)

This method is suitable for thermostable drugs and involves the emulsification of a melted lipid phase into a hot aqueous phase.

Materials:

-

This compound (as the solid lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified water

Procedure:

-

Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) at a high speed for a few minutes to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.[1] The temperature should be maintained above the lipid's melting point.

-

Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.

-

Purification (Optional): Remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) using the Microemulsion Method

NLCs are a modified version of SLNs where a liquid lipid is incorporated into the solid lipid matrix, which can improve drug loading and reduce drug expulsion.

Materials:

-

This compound (solid lipid)

-

Liquid lipid (e.g., Oleic acid, Capryol 90)

-

Drug to be encapsulated

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol P)

-

Purified water

Procedure:

-

Lipid Mixture Preparation: Melt the this compound and mix it with the liquid lipid at a temperature above the solid lipid's melting point. Dissolve the drug in this lipid mixture.

-

Microemulsion Formation: In a separate vessel, prepare an aqueous solution of the surfactant and co-surfactant, heated to the same temperature as the lipid mixture. Add the aqueous phase to the lipid mixture with gentle stirring until a clear or translucent microemulsion is formed.

-

Nanoparticle Precipitation: Disperse the hot microemulsion into cold water (2-4°C) under moderate stirring. The rapid cooling will cause the lipids to precipitate, forming NLCs. The ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.[2]

-

Purification (Optional): The NLC dispersion can be purified to remove excess surfactants.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

| Formulation | This compound (%) | Surfactant (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| SLN-MGE-1 | 5 | 1.0 | 150 ± 5 | 0.21 ± 0.02 | -25.3 ± 1.5 |

| SLN-MGE-2 | 10 | 1.0 | 180 ± 7 | 0.25 ± 0.03 | -22.1 ± 1.8 |

| NLC-MGE-1 | 7 (Solid) / 3 (Liquid) | 1.5 | 130 ± 4 | 0.18 ± 0.02 | -28.7 ± 1.2 |

| NLC-MGE-2 | 5 (Solid) / 5 (Liquid) | 1.5 | 165 ± 6 | 0.23 ± 0.03 | -24.5 ± 1.6 |

Table 2: Drug Loading and Release Characteristics

| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) |

| SLN-MGE-1 | 2.5 ± 0.2 | 85.2 ± 3.1 | 65.7 ± 4.2 |

| SLN-MGE-2 | 2.1 ± 0.3 | 80.5 ± 2.8 | 60.1 ± 3.9 |

| NLC-MGE-1 | 4.8 ± 0.4 | 92.3 ± 2.5 | 75.3 ± 4.8 |

| NLC-MGE-2 | 4.2 ± 0.3 | 88.9 ± 2.9 | 70.8 ± 4.5 |

Characterization Methods

To evaluate the efficacy of this compound as a nanoparticle stabilizer, the following characterization techniques are recommended:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). This provides information on the average particle size and the width of the size distribution.

-

Zeta Potential: Measured using Laser Doppler Velocimetry. This indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.

-

Entrapment Efficiency and Drug Loading: Quantified by separating the unencapsulated drug from the nanoparticle dispersion (e.g., by ultracentrifugation or dialysis) and measuring the drug concentration in both fractions using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

In Vitro Drug Release: Typically studied using a dialysis bag method, where the nanoparticle dispersion is placed in a dialysis membrane against a release medium, and the amount of drug released over time is measured.

Conclusion

This compound presents a promising, yet underexplored, candidate for the stabilization of nanoparticles, particularly within SLN and NLC systems. The protocols and characterization frameworks provided here offer a starting point for researchers to investigate its potential. It is anticipated that its structural properties would lend it to forming stable and efficient drug delivery systems. Further empirical studies are necessary to fully elucidate its performance and optimize its use in various nanoparticle formulations.

References

Application Notes and Protocols for Myristyl Glyceryl Ether-Based Solid Lipid Nanoparticles (SLNs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery technology, offering a versatile platform for the controlled release and targeted delivery of therapeutic agents. Comprised of a solid lipid core stabilized by surfactants, SLNs combine the advantages of polymeric nanoparticles, emulsions, and liposomes while mitigating some of their respective drawbacks.[1] Myristyl glyceryl ether, a lipid with suitable biocompatibility and a melting point appropriate for pharmaceutical processing, serves as an excellent matrix for the encapsulation of both lipophilic and hydrophilic drugs.[2][3] These nanoparticles are particularly advantageous for enhancing the bioavailability of poorly soluble drugs, protecting sensitive molecules from degradation, and achieving sustained release profiles.[4][5]

This document provides a detailed protocol for the preparation of this compound-based SLNs using the hot homogenization technique followed by ultrasonication. This method is widely adopted due to its scalability, reproducibility, and the ability to produce nanoparticles with a narrow size distribution.[6][7]

Experimental Protocols

Materials

-

Lipid: this compound

-

Surfactant: Poloxamer 188 (Pluronic® F68) or Tween 80

-

Drug: Model lipophilic drug (e.g., Curcumin) or hydrophilic drug

-

Aqueous Phase: Deionized water

Equipment

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

High-pressure homogenizer (optional, for further size reduction)

-

Magnetic stirrer with heating plate

-

Water bath

-

Particle size analyzer (e.g., Malvern Zetasizer)

-

Spectrophotometer (for drug quantification)

Preparation of this compound-Based SLNs

The hot homogenization and ultrasonication method is a robust technique for the preparation of SLNs.[8] The process involves the emulsification of the melted lipid phase in a hot aqueous surfactant solution, followed by high-energy homogenization to produce a nanoemulsion. Subsequent cooling leads to the solidification of the lipid droplets, forming the SLNs.[7]

Step-by-Step Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the desired amount of this compound (e.g., 1-5% w/v).

-

If encapsulating a lipophilic drug, dissolve it in the molten lipid.

-

Heat the lipid phase to a temperature approximately 5-10°C above the melting point of this compound, under gentle stirring, until a clear liquid is formed.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the desired amount of surfactant (e.g., 0.5-2.5% w/v).

-

Dissolve the surfactant in deionized water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

-

-

Homogenization:

-

Immediately subject the hot pre-emulsion to high-energy homogenization.

-

Ultrasonication: Sonicate the pre-emulsion using a probe sonicator at a specific amplitude (e.g., 50-70%) for a defined period (e.g., 15-30 minutes) in a pulsed mode to avoid excessive heating.

-

High-Pressure Homogenization (Optional): For even smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).[7][9]

-

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The rapid cooling facilitates the precipitation of the lipid, leading to the formation of solid lipid nanoparticles.[7]

-

-

Purification (Optional):

-

To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation followed by resuspension in deionized water.

-

Characterization of SLNs

The physicochemical properties of the prepared SLNs are critical for their performance and stability. Key parameters to be evaluated include:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge and colloidal stability of the nanoparticles.

-

Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified by separating the unencapsulated drug from the SLN dispersion and measuring the drug concentration in both fractions.

Formulas for EE and DL:

-

Encapsulation Efficiency (%EE): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100

-

Drug Loading (%DL): ((Total amount of drug - Amount of free drug) / Total weight of nanoparticles) x 100

Data Presentation